molecular formula C20H24N4O3 B459189 6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 445265-58-7

6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B459189
CAS No.: 445265-58-7
M. Wt: 368.4g/mol
InChI Key: APHTTZKUDFBGPD-UHFFFAOYSA-N
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Description

6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring fused with a pyran ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-methoxy-4-pentoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate then undergoes cyclization with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its unique substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

445265-58-7

Molecular Formula

C20H24N4O3

Molecular Weight

368.4g/mol

IUPAC Name

6-amino-4-(3-methoxy-4-pentoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H24N4O3/c1-4-5-6-9-26-15-8-7-13(10-16(15)25-3)18-14(11-21)19(22)27-20-17(18)12(2)23-24-20/h7-8,10,18H,4-6,9,22H2,1-3H3,(H,23,24)

InChI Key

APHTTZKUDFBGPD-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC

Origin of Product

United States

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